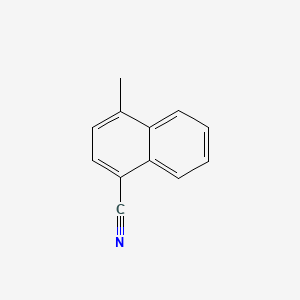

1-Cyano-4-methylnaphthalene

描述

Significance of Cyano-Substituted Aromatic Hydrocarbons in Modern Chemistry

Cyano-substituted aromatic hydrocarbons, often referred to as cyanoarenes, represent a pivotal class of organic molecules with broad-ranging applications. The introduction of a cyano (-C≡N) group to an aromatic ring system dramatically alters the molecule's electronic properties. This is due to the strong electron-withdrawing nature and the linear, rigid structure of the cyano group. These characteristics impart a significant dipole moment to the molecule, influencing its intermolecular interactions and reactivity. oup.com

In materials science, the unique electronic and photophysical properties of cyanoarenes are harnessed in the development of organic light-emitting diodes (OLEDs), transistors, and other electronic devices. oup.com Their ability to participate in charge-transfer interactions makes them valuable components in the design of functional organic materials. oup.com Furthermore, the cyano group can influence the molecular packing in the solid state, which is crucial for tailoring the properties of crystalline materials. nih.gov

From a synthetic perspective, the cyano group is a versatile functional handle. It can be readily converted into other important functional groups, such as carboxylic acids, amines, and amides, providing a gateway to a diverse range of more complex molecules. This versatility makes cyanoarenes key intermediates in multistep organic syntheses.

Recent research has also highlighted the importance of cyano-substituted polycyclic aromatic hydrocarbons (PAHs) in astrochemistry. oup.comarxiv.org The detection of these molecules in interstellar space provides valuable insights into the chemical processes occurring in these extreme environments. oup.comaanda.org The distinct spectral signatures of cyanoarenes, particularly in the infrared and rotational regions, aid in their identification and characterization in astronomical observations. arxiv.orgacs.orgarxiv.org

Overview of Naphthalene (B1677914) as a Core Polycyclic Aromatic Hydrocarbon (PAH) Scaffold

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.com This planar, bicyclic structure contains ten delocalized π-electrons, fulfilling Hückel's rule for aromaticity and resulting in significant resonance stabilization. ijpsjournal.com Naphthalene serves as a fundamental scaffold in organic chemistry, providing a rigid and electronically rich platform for the construction of more complex molecular architectures. nih.govijpsjournal.com

The naphthalene ring system can be functionalized at various positions, leading to a vast array of derivatives with tailored properties. The different positions on the naphthalene ring (α- and β-positions) exhibit distinct reactivities, allowing for regioselective chemical modifications. This ability to precisely control the placement of functional groups is a key advantage in the design of molecules for specific applications.

Naphthalene and its derivatives have found widespread use in diverse fields. They are integral components in the synthesis of dyes, pigments, and polymers. In medicinal chemistry, the naphthalene scaffold is present in numerous therapeutic agents. ijpsjournal.com Furthermore, naphthalene-based materials have been explored for their potential in organic electronics and other advanced technologies. mdpi.comresearchgate.net The study of naphthalene and its derivatives also extends to environmental science, where their biodegradation and environmental fate are important areas of research. mdpi.comnih.gov

Unique Position of 1-Cyano-4-methylnaphthalene within the Naphthalene Derivative Landscape

This compound holds a specific and interesting position within the extensive family of naphthalene derivatives. Its structure incorporates the key features of both a cyano-substituted arene and a methylated naphthalene. The presence of the electron-withdrawing cyano group at the 1-position and the electron-donating methyl group at the 4-position creates a "push-pull" electronic effect across the naphthalene scaffold. This electronic arrangement can significantly influence the molecule's photophysical properties, such as its absorption and fluorescence behavior. mdpi.com

The combination of these two functional groups on the naphthalene core makes this compound a valuable model compound for studying the interplay of electronic effects in aromatic systems. Research on this molecule can provide fundamental insights into structure-property relationships that are crucial for the rational design of new materials with tailored optical and electronic characteristics. acs.org

Furthermore, this compound serves as a versatile intermediate in organic synthesis. The cyano group can be transformed into various other functionalities, while the methyl group can also participate in or influence chemical reactions. This dual functionality allows for the construction of more elaborate and complex naphthalene-based molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N | nih.govchembk.com |

| Molar Mass | 167.21 g/mol | nih.govchembk.com |

| Melting Point | 52-56 °C | chembk.comjk-sci.comchemicalbook.com |

| Boiling Point | 210-220 °C at 40 Torr | jk-sci.com |

| CAS Number | 36062-93-8 | nih.govchemicalbook.com |

| IUPAC Name | 4-methylnaphthalene-1-carbonitrile | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-methylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIWTJZAYBYKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189630 | |

| Record name | 1-Cyano-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-93-8 | |

| Record name | 1-Cyano-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylnaphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Cyano 4 Methylnaphthalene

Established Synthetic Routes to 1-Cyano-4-methylnaphthalene

Direct Cyanation Approaches

Direct cyanation methods offer an efficient route to introduce a nitrile group onto the naphthalene (B1677914) ring, often by activating a C-H bond. These approaches can be advantageous due to their atom economy and potentially shorter synthetic sequences.

Electrochemical synthesis represents a green and sustainable approach for C-H bond functionalization. rsc.org While a specific protocol for the direct electrochemical cyanation of 1-methylnaphthalene (B46632) to yield this compound is not extensively documented, the principles of electrochemical C-H cyanation of aromatic compounds can be applied. This method typically involves the anodic oxidation of the substrate in the presence of a cyanide source.

The reaction is generally carried out in an undivided electrochemical cell under constant current. Acetonitrile can serve as both the solvent and a non-toxic cyanide source. rsc.org A graphite (B72142) anode and a platinum or magnesium cathode are commonly employed. rsc.org The proposed mechanism involves the oxidation of the aromatic substrate at the anode to form a radical cation, which is then attacked by the cyanide nucleophile. Subsequent oxidation and deprotonation yield the cyanated product. The regioselectivity of the cyanation would be influenced by the electronic properties and steric factors of the methylnaphthalene substrate.

Table 1: Representative Conditions for Electrochemical Cyanation

| Parameter | Condition |

| Substrate | 1-Methylnaphthalene |

| Cyanide Source | Acetonitrile, Trimethylsilyl cyanide (TMSCN) |

| Electrode (Anode) | Graphite Felt |

| Electrode (Cathode) | Platinum, Magnesium Plate |

| Cell Type | Undivided Cell |

| Mode | Constant Current |

Transition metal catalysis provides a powerful tool for the direct C-H cyanation of arenes. While less common than the cyanation of pre-functionalized substrates, methods for the direct introduction of a cyano group into a C-H bond have been developed. Palladium-catalyzed reactions, for instance, have been employed for the directed thiocyanation of arenes by C-H bond activation, a process that shares mechanistic similarities with cyanation. nih.gov

A plausible direct cyanation of 1-methylnaphthalene could involve a palladium catalyst to facilitate the C-H activation, followed by reaction with a cyanide source. The regioselectivity of such a reaction would be a critical aspect, with the directing effect of the methyl group influencing the position of cyanation.

Multi-step Synthesis via Naphthalene Intermediates

Multi-step syntheses provide a more controlled and often higher-yielding approach to this compound, starting from functionalized naphthalene precursors.

A common and well-established method for the synthesis of aryl nitriles is the nucleophilic substitution of a halogen atom with a cyanide group, often catalyzed by a transition metal. The synthesis of this compound can be readily achieved from a halogenated precursor such as 1-bromo-4-methylnaphthalene (B1266045) or 1-chloro-4-methylnaphthalene.

The Rosenmund-von Braun reaction, a classic method, utilizes copper(I) cyanide (CuCN) to convert aryl halides to aryl nitriles. This reaction is typically carried out at elevated temperatures. Modern variations of this reaction may employ palladium catalysts, which often allow for milder reaction conditions and broader functional group tolerance. The choice of catalyst, ligand, and cyanide source (e.g., KCN, NaCN, Zn(CN)₂) can significantly influence the reaction efficiency.

Table 2: Typical Conditions for Transition Metal-Catalyzed Cyanation of Halogenated Methylnaphthalenes

| Parameter | Copper-Catalyzed (Rosenmund-von Braun) | Palladium-Catalyzed |

| Substrate | 1-Bromo-4-methylnaphthalene | 1-Chloro-4-methylnaphthalene |

| Catalyst | Copper(I) cyanide (CuCN) | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | Not always required | Xantphos, dppf |

| Cyanide Source | CuCN (reagent) | KCN, NaCN, Zn(CN)₂ |

| Solvent | DMF, NMP | Toluene, Dioxane |

| Temperature | High (e.g., 150-200 °C) | Moderate to High (e.g., 80-120 °C) |

Annulation reactions offer a powerful strategy for constructing the naphthalene ring system with the desired substituents already in place. These reactions involve the formation of a new ring onto a pre-existing molecular fragment. scripps.edu For the synthesis of this compound, a [4+2] cycloaddition, or Diels-Alder type reaction, could be envisioned.

Novel and Emerging Synthetic Strategies

Modern organic synthesis continually seeks more efficient and atom-economical routes to complex molecules. For naphthalene derivatives like this compound, strategies have evolved from classical methods to sophisticated catalytic processes that offer milder conditions and broader applicability.

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the synthesis of aryl nitriles from aryl (pseudo)halides. rsc.orgresearchgate.netrsc.org This methodology is highly applicable for the synthesis of this compound, typically starting from a precursor such as 1-bromo- or 1-chloro-4-methylnaphthalene. The reaction involves the coupling of the naphthalene halide with a cyanide source, facilitated by a palladium catalyst. rsc.orgnih.gov

The general transformation can be described as the cyanation of a halo-methylnaphthalene, where a palladium(0) complex serves as the active catalyst. A variety of cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being common choices due to their lower toxicity compared to simple alkali metal cyanides. nih.govsci-hub.se The reaction conditions, including the choice of ligand, solvent, and base, are crucial for achieving high yields and preventing catalyst deactivation. researchgate.netnih.gov This method's robustness allows for the presence of various functional groups, making it a versatile tool for synthesizing complex naphthalene derivatives. acs.orgorganic-chemistry.org

| Catalyst Precursor | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMA | 80-120 | Good-Excellent |

| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | High |

| Palladacycle P1 | L2 | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | >90 |

| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMA | 100-120 | Good-Excellent |

Table 1. Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides. Data compiled from studies on general aryl halide cyanation. nih.govorganic-chemistry.org (dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMA = Dimethylacetamide; dba = dibenzylideneacetone).

Cascade or domino reactions offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. nih.gov These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, thus avoiding costly and time-consuming isolation of intermediates.

In the context of naphthalene synthesis, domino reactions can be employed to construct the bicyclic aromatic core itself. One such approach involves the reaction of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds. nih.govnih.gov This strategy can lead to highly functionalized naphthalenes through a sequence that may include an S_N2'-type displacement, followed by an intramolecular cyclization and subsequent aromatization. While this specific route may not directly yield this compound, it exemplifies an advanced methodology for building the fundamental naphthalene skeleton, onto which a cyano group could be installed in a subsequent step or incorporated into the starting materials for a more convergent synthesis.

Advanced Spectroscopic Characterization and Elucidation of 1 Cyano 4 Methylnaphthalene

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the nitrile (C≡N) functional group in 1-Cyano-4-methylnaphthalene. The C≡N triple bond stretching vibration is a strong and sharp absorption band that appears in a distinct region of the IR spectrum, typically between 2200 and 2300 cm⁻¹. researchgate.net

For this compound, the gas-phase IR spectrum shows a prominent absorption peak corresponding to the C≡N stretch. nist.gov The frequency of this absorption is influenced by the electronic environment. Conjugation with the naphthalene (B1677914) aromatic system can slightly lower the frequency compared to aliphatic nitriles. The electron-donating nature of the methyl group at the 4-position can also subtly influence the electronic distribution within the molecule and, consequently, the C≡N bond strength and vibrational frequency. nih.gov In the broader context of cyano-containing aromatic compounds, the position of the C≡N band is sensitive to factors like hydrogen bonding and solvent polarity, which can cause shifts in its frequency. researchgate.netnih.gov

A recent study on the 1-cyanonaphthalene cation (1-CNN⁺) identified the C≡N stretch at 2214.7 cm⁻¹ in the mid-infrared region. researchgate.neted.ac.uk While this is for the ionized form, it highlights the characteristic nature of this vibrational mode for the cyanonaphthalene structure.

Table 1: Characteristic Infrared (IR) Vibration for this compound Cation

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|

Note: Data is for the 1-cyanonaphthalene cation, a closely related structure.

Raman spectroscopy, which relies on the inelastic scattering of light, serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡N stretching mode in nitriles is also Raman active, typically appearing in the 2100-2300 cm⁻¹ region. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet or visible light. It provides key information on the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that promote electrons to higher energy orbitals. For aromatic compounds like this compound, these absorptions are typically due to π→π* transitions within the conjugated naphthalene ring system.

Studies on silyl-substituted naphthalene derivatives, including a cyano-substituted analogue, show that the introduction of substituents significantly affects the absorption maxima (λmax) and molar absorption coefficients (ε). mdpi.comresearchgate.net The presence of a cyano group, an electron-withdrawing group, generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent naphthalene molecule. mdpi.comresearchgate.net This is due to the substituent's influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group, being weakly electron-donating, also contributes to the modification of these electronic transitions.

Table 2: UV Absorption Properties of a Cyano-Substituted Naphthalene Derivative in Cyclohexane

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|

Note: Data is for a structurally similar compound, 1-Cyano-4-(trimethylsilyl)naphthalene, as presented in a comparative study. mdpi.comresearchgate.net

Many aromatic molecules are fluorescent, meaning they emit light after being electronically excited. This compound, with its extended π-system, exhibits fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a phenomenon known as the Stokes shift).

The fluorescence properties are highly dependent on the molecular structure. The introduction of a cyano group to the naphthalene ring has been shown to increase fluorescence intensity. mdpi.comresearchgate.net The emission results from the radiative decay of the molecule from its lowest excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Table 3: Fluorescence Properties of a Cyano-Substituted Naphthalene Derivative in Cyclohexane

| Compound | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τs) (ns) (degassed) |

|---|

Note: Data is for a structurally similar compound, 1-Cyano-4-(trimethylsilyl)naphthalene. mdpi.comresearchgate.net

The fluorescence of a compound can be diminished or "quenched" by various processes. One of the most common quenchers is molecular oxygen. Comparative studies on related naphthalene derivatives in aerated versus degassed solutions have demonstrated that molecular oxygen has a significant fluorescence quenching effect, which is observable as a decrease in the fluorescence lifetime. mdpi.com

The solvent environment also plays a crucial role in the fluorescence properties of aromatic molecules. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the emission wavelength (solvatochromism). For molecules with charge-transfer character in their excited state, increasing solvent polarity often leads to a red shift in the emission spectrum. Furthermore, specific interactions with solvent molecules, such as hydrogen bonding, can influence the fluorescence quantum yield and lifetime.

Fluorescence Spectroscopy and Emission Properties

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and fragmentation pattern of a compound, thereby enabling the confirmation of its molecular structure. For this compound (C₁₂H₉N), the molecular weight is approximately 167.21 g/mol . nih.gov

In a typical mass spectrum of this compound obtained through gas chromatography-mass spectrometry (GC-MS), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 167, which corresponds to the intact molecule. nih.gov This peak is fundamental in confirming the molecular weight of the compound.

Further structural elucidation is achieved by analyzing the fragmentation pattern. The major observed fragments for this compound include peaks at m/z 166 and 140. nih.gov The formation of these fragments can be rationalized as follows:

Formation of the [M-H]⁺ ion (m/z 166): The peak at m/z 166 likely arises from the loss of a single hydrogen atom from the molecular ion. This is a common fragmentation pathway for aromatic compounds.

Formation of the [M-HCN]⁺ ion (m/z 140): The fragment at m/z 140 is indicative of the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. This fragmentation is characteristic of aromatic nitriles and provides strong evidence for the presence of the cyano group attached to the naphthalene ring system.

The logical and predictable nature of these fragmentation pathways, originating from the molecular ion, serves to robustly confirm the proposed molecular structure of this compound.

Table 1: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Significance |

| 167 | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 166 | [M-H]⁺ | Indicates the loss of a hydrogen atom. |

| 140 | [M-HCN]⁺ | Suggests the loss of a hydrogen cyanide molecule, confirming the presence of a cyano group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy are vital for the structural elucidation of this compound and for the critical assessment of its isomeric purity.

The key to assessing isomeric purity lies in the fact that different isomers of a compound will have distinct NMR spectra. creative-biostructure.com The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment. For cyanomethylnaphthalene, isomers such as 2-cyano-1-methylnaphthalene or 1-cyano-2-methylnaphthalene would exhibit unique sets of signals in both their ¹H and ¹³C NMR spectra due to the different substitution patterns on the naphthalene ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being characteristic of the 1,4-disubstitution pattern. The methyl protons will appear as a singlet in the upfield region (around 2.5 ppm). The presence of any other isomeric impurities would result in an additional set of signals with different chemical shifts and splitting patterns, allowing for their detection and quantification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a specific number of signals corresponding to the different carbon environments is expected. The carbon of the cyano group will have a characteristic chemical shift in the range of 110-125 ppm. The methyl carbon will appear at a much higher field (around 20 ppm), while the aromatic carbons will resonate in the region of 120-140 ppm. Any isomeric impurity would introduce a new set of carbon signals, which would be readily identifiable.

The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the desired isomer and any impurities, thus providing a quantitative measure of isomeric purity.

Table 2: Expected NMR Spectral Features for Isomeric Purity Assessment

| Spectroscopic Feature | This compound | Potential Isomeric Impurities | Significance for Purity Assessment |

| ¹H NMR Aromatic Signals | A specific set of multiplets corresponding to the 1,4-disubstitution pattern. | Different chemical shifts and coupling patterns for the aromatic protons. | The presence of additional aromatic signals indicates isomeric impurities. |

| ¹H NMR Methyl Signal | A single singlet at a characteristic chemical shift. | A singlet at a different chemical shift. | The presence of more than one methyl singlet suggests the presence of isomers. |

| ¹³C NMR Signal Count | A specific number of signals for the unique carbon atoms. | A different number and/or chemical shifts of carbon signals. | Additional signals in the ¹³C NMR spectrum are a clear indication of isomeric impurities. |

| ¹³C NMR Cyano Carbon Signal | A characteristic chemical shift. | A slightly different chemical shift depending on its position on the ring. | Can help in identifying the nature of the isomeric impurity. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 1-Cyano-4-methylnaphthalene at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic structure, and spectroscopic parameters, offering a detailed understanding that complements experimental findings.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the naphthalene (B1677914) core is largely planar and rigid. Therefore, conformational analysis primarily focuses on the orientation of the methyl group substituent. lumenlearning.com

Computational methods are employed to perform a potential energy surface scan by systematically rotating the methyl group around the C-C bond connecting it to the naphthalene ring. This analysis helps identify the lowest energy conformer. Due to minimal steric hindrance, the energy barrier for methyl group rotation is typically low, suggesting that at room temperature, the group is likely in a state of nearly free rotation. The optimized geometry, determined through methods like Density Functional Theory (DFT), provides the foundation for all subsequent electronic structure and spectroscopic calculations. researchgate.netarxiv.org

The electronic structure of this compound is investigated using sophisticated quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.netu-tokyo.ac.jp These calculations provide crucial information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the electronic properties of organic molecules. iiste.orgnih.gov MP2, a method that includes electron correlation, can offer more accurate results, albeit at a higher computational expense. u-tokyo.ac.jpnih.gov

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich methylnaphthalene ring, while the LUMO is concentrated around the electron-withdrawing cyano group and the adjacent aromatic ring. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and electronic transition energies.

Table 1: Representative Calculated Electronic Properties of this compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 |

Note: Values are illustrative and depend on the specific level of theory and basis set used.

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which are essential for the identification and characterization of this compound.

IR Spectrum: The vibrational frequencies in the Infrared (IR) spectrum are calculated using DFT. These calculations help assign the observed experimental bands to specific molecular vibrations, such as the characteristic C≡N stretch of the cyano group, C-H stretches of the aromatic rings and methyl group, and various ring deformation modes.

UV-Vis Spectrum: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comnih.gov Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the spectrum is expected to show π-π* transitions characteristic of the naphthalene system.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both 1H and 13C nuclei. acs.orgrsc.orgnih.govresearchgate.net These predicted shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule. dntb.gov.ua

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C≡N stretching frequency | ~2230 cm⁻¹ |

| UV-Vis | λmax (π-π* transition) | ~320 nm |

| 13C NMR | Chemical Shift (C≡N) | ~118 ppm |

| 1H NMR | Chemical Shift (-CH₃) | ~2.7 ppm |

Note: These are typical values derived from computational models and serve as examples.

Excited-State Dynamics Modeling

Modeling the behavior of this compound after it absorbs light is crucial for understanding its photophysical and photochemical properties. These studies focus on the pathways by which the molecule dissipates the energy from an excited electronic state. nih.govchemrxiv.org

Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (typically S1). Computational modeling can characterize the geometry and energy of this S1 state. From the S1 state, the molecule can relax through several pathways, including fluorescence (emission of light) or intersystem crossing (ISC) to a triplet state (T1). researchgate.netnih.gov

Theoretical calculations are used to determine the energy of the T1 state and the spin-orbit coupling between the S1 and T1 states, which governs the efficiency of the ISC process. rsc.orgrsc.org The energy gap between the S1 and T1 states (ΔEST) is a key factor; a smaller gap often facilitates more efficient intersystem crossing. Understanding the properties of these excited states is fundamental to predicting the molecule's fluorescence and phosphorescence characteristics. mdpi.com

This compound possesses an electron-donating methyl group and an electron-withdrawing cyano group, making it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgresearchgate.netbeilstein-journals.org In the ground state, the electron distribution is relatively uniform. However, upon excitation to the S1 state, there can be a significant redistribution of electron density. nih.gov

Computational models, particularly TD-DFT, can visualize this change in electron density. researchgate.net The analysis often shows a migration of electron density from the methyl-substituted part of the naphthalene ring system (the donor fragment) to the cyano-substituted part (the acceptor fragment). rsc.org This light-induced charge separation creates a highly polar excited state, known as the ICT state. The formation and stabilization of this ICT state can be highly dependent on the polarity of the surrounding solvent, a phenomenon that can also be modeled computationally. The properties of the ICT state are critical as they directly influence the molecule's fluorescence lifetime, quantum yield, and solvatochromic behavior (the change in color with solvent polarity).

Following a comprehensive search for scholarly data pertaining to the computational and theoretical chemistry of this compound, it has been determined that specific research on the topics of exciplex/excimer formation, potential energy surface (PES) mapping, and transition state analysis for this exact compound is not available in the public scientific literature.

Studies on related compounds, such as 1-methylnaphthalene (B46632) and various dicyanonaphthalenes, do exist and touch upon these subjects. For instance, research has been conducted on the potential energy surface of 1-methylnaphthalene concerning the rotation of its methyl group and on the exciplex formation between 1-methylnaphthalene and biphenyl. Similarly, exciplex formation has been studied for compounds like 1,4-dicyanonaphthalene.

However, these findings are specific to the studied molecules and cannot be accurately extrapolated to this compound. The presence and position of both the cyano and methyl groups on the naphthalene ring would uniquely influence its electronic and steric properties, meaning its behavior in exciplex formation and reaction mechanisms would be distinct.

As the specific, detailed research findings required to generate scientifically accurate content for the requested sections are not available, the article cannot be produced at this time.

Reactivity and Reaction Mechanisms of 1 Cyano 4 Methylnaphthalene

Photochemical Reactions

The photochemistry of 1-cyano-4-methylnaphthalene is characterized by its response to ultraviolet (UV) light, leading to excited electronic states with distinct chemical reactivities, including cycloadditions, electron transfer processes, and fragmentation pathways.

Intramolecular Photocycloaddition Reactions

Intramolecular photocycloaddition reactions involve the light-induced reaction of two unsaturated moieties within the same molecule to form a cyclic product. For a molecule like this compound, this type of reaction is not inherently possible as it lacks a second, tethered unsaturated functional group (such as an alkene) to react with the naphthalene (B1677914) ring system.

However, the principle has been demonstrated in specifically synthesized derivatives of cyanonaphthalenes. For instance, when a 1-cyanonaphthalene core is chemically linked to an alkene via a flexible ether or ester chain, UV irradiation can promote an intramolecular [2π+2π] or [4π+2π] cycloaddition. The cyano group influences the regioselectivity of these reactions by modifying the electron distribution in the excited state of the naphthalene ring. These reactions are powerful methods for constructing complex, polycyclic scaffolds from planar aromatic precursors.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many aromatic nitriles. Upon absorption of a photon, this compound is promoted to an electronically excited state (S₁). This excited state is a significantly stronger oxidizing agent than the ground state molecule.

In the presence of a suitable electron donor (D), the excited this compound* can accept an electron to form a radical anion, while the donor is converted to a radical cation. This process can be described by the following scheme:

Excitation: (1-CN-4-MeNaph) + hν → (1-CN-4-MeNaph)*

Electron Transfer: (1-CN-4-MeNaph)* + D → [(1-CN-4-MeNaph)•⁻ D•⁺]

The intermediate species, often an exciplex (excited state complex), is characterized by a broad, structureless emission band in its fluorescence spectrum, which is red-shifted compared to the fluorescence of the parent naphthalene derivative. In polar solvents, this exciplex can dissociate into free solvent-separated radical ions. A common consequence of PET is the quenching of the fluorescence of the aromatic molecule. The efficiency of this process is dependent on the oxidation potential of the donor and the reduction potential of the excited acceptor.

Photodissociation and Photofragmentation Pathways

While the naphthalene ring system is known for its high photostability, high-energy UV irradiation or specific multiphoton absorption events can induce dissociation and fragmentation of this compound. Research on the closely related 1-cyanonaphthalene (1-CNN) provides significant insight into these pathways.

Studies have shown that isolated 1-CNN cations are remarkably stable, efficiently cooling through radiative processes even when formed with significant internal energy. However, fragmentation can occur, primarily through the loss of the cyano group or related fragments. The most common photofragmentation pathways observed for cyano-aromatic compounds include the loss of a hydrogen atom (H), acetylene (B1199291) (C₂H₂), or, most characteristically, hydrogen cyanide (HCN) or a cyanide radical (CN•).

For this compound, the probable primary fragmentation channels upon high-energy excitation are:

Loss of HCN/CN: This is a dominant channel for aromatic nitriles, leading to the formation of a methylnaphthalene radical cation or related species.

C₁₂H₉N⁺ → C₁₁H₈⁺ + HCN

C₁₂H₉N⁺ → C₁₁H₉⁺ + CN•

Loss of a Hydrogen Atom: Loss of a hydrogen atom can occur from either the aromatic ring or, more readily, from the methyl group to form a naphthylmethyl cation.

Loss of Methyl Radical: Cleavage of the C-C bond can lead to the ejection of a methyl radical (•CH₃), forming a cyanonaphthalene cation.

Recent research has also identified a bimolecular photodissociation mechanism for 1-CNN, where photoexcited monomers associate to form a dimer, which then undergoes intermolecular Coulombic decay, leading to ionization and extensive fragmentation. rsc.org This pathway may also be relevant for this compound in condensed phases or at high concentrations.

Electrochemical Reactions

The electrochemical behavior of this compound is dictated by the ease with which it can accept or donate electrons at an electrode surface. The presence of both electron-withdrawing and electron-donating groups creates a nuanced redox profile.

Oxidation and Reduction Potentials

Specific experimental values for the oxidation and reduction potentials of this compound are not widely reported in the literature. However, the potentials can be inferred based on the effects of the substituents on the naphthalene core.

Oxidation Potential: Oxidation involves the removal of an electron from the highest occupied molecular orbital (HOMO). The electron-donating methyl group increases the energy of the HOMO, making oxidation easier (less positive potential) compared to unsubstituted naphthalene. Conversely, the electron-withdrawing cyano group lowers the HOMO energy, making oxidation more difficult (more positive potential). The net effect is a combination of these opposing influences, though the strong electron-withdrawing nature of the nitrile typically dominates, resulting in an oxidation potential that is higher than that of naphthalene itself.

Reduction Potential: Reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The electron-withdrawing cyano group significantly lowers the energy of the LUMO, making the molecule easier to reduce (less negative potential) compared to naphthalene. The methyl group has a smaller, opposing effect. Therefore, this compound is expected to be reduced at a significantly less negative potential than naphthalene or 4-methylnaphthalene.

The expected relative potentials are summarized in the table below.

| Compound | Effect of Substituent(s) | Relative Oxidation Potential (Eox) | Relative Reduction Potential (Ered) |

|---|---|---|---|

| Naphthalene | Reference | Baseline | Baseline |

| 4-Methylnaphthalene | -CH₃ (Electron Donating) | Lower than Naphthalene | More Negative than Naphthalene |

| 1-Cyanonaphthalene | -CN (Electron Withdrawing) | Higher than Naphthalene | Less Negative than Naphthalene |

| This compound | -CN (Withdrawing) > -CH₃ (Donating) | Higher than Naphthalene | Less Negative than Naphthalene |

Anodic Cyanation Mechanisms

Anodic cyanation is an electrochemical process used to introduce a cyano group onto an aromatic ring. In this context, this compound is the product of the anodic cyanation of 4-methylnaphthalene. The mechanism is a form of electrophilic aromatic substitution occurring at the anode surface.

The generally accepted mechanism proceeds as follows: rsc.org

Initial Oxidation: The aromatic substrate, 4-methylnaphthalene, is oxidized at the anode to form a radical cation.

Nucleophilic Attack: A cyanide ion (CN⁻), present in the electrolyte solution (e.g., from NaCN or KCN), acts as a nucleophile and attacks the radical cation. This attack is regioselective, favoring positions with high positive charge density. For 4-methylnaphthalene, the attack preferentially occurs at the C1 (alpha) position due to stabilization of the intermediate.

Second Electron Transfer and Deprotonation: The resulting radical intermediate undergoes a second one-electron oxidation at the anode to form a cation. This is immediately followed by the loss of a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound.

Chemical Transformations of the Cyano Group

The cyano group in this compound is a versatile functional handle. Its carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for its conversion into several other important functional groups.

The hydrolysis of the nitrile functionality is a fundamental transformation that converts the cyano group into either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, hydrolysis can be achieved by heating the nitrile with an aqueous alkaline solution, like sodium hydroxide. libretexts.org This process initially yields the sodium salt of the carboxylic acid (sodium 4-methylnaphthalene-1-carboxylate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-methylnaphthalene-1-carboxylic acid. libretexts.org Under milder basic conditions, it can be possible to stop the reaction at the intermediate amide stage.

Beyond hydrolysis, the cyano group can be derivatized through other important reactions, such as reduction. Catalytic hydrogenation or reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can convert the cyano group into a primary amine, yielding (4-methylnaphthalen-1-yl)methanamine. This transformation is crucial for introducing a basic aminomethyl group onto the naphthalene scaffold.

| Transformation | Reagents | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, Heat | 4-methylnaphthalene-1-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 4-methylnaphthalene-1-carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | (4-methylnaphthalen-1-yl)methanamine |

Reactions involving the Methyl Group

The methyl group attached to the naphthalene ring is also a site for significant chemical reactivity, primarily involving free-radical reactions that functionalize the side chain.

The most common and synthetically useful reaction involving the methyl group of this compound is free-radical bromination. This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group, without affecting the aromatic naphthalene ring. This transformation yields 4-(bromomethyl)naphthalene-1-carbonitrile, a versatile intermediate for further synthesis.

The reagent of choice for this transformation is typically N-bromosuccinimide (NBS). The reaction is carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, and requires the presence of a radical initiator. Common initiators include benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), which decompose upon heating or exposure to UV light to generate the initial radicals that start the chain reaction.

The mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator (e.g., AIBN or BPO) decomposes upon heating to form free radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This step is favored because it forms a resonance-stabilized benzylic-type radical. This newly formed radical then reacts with a molecule of NBS to yield the product, 4-(bromomethyl)naphthalene-1-carbonitrile, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The resulting product, 4-(bromomethyl)naphthalene-1-carbonitrile, is a valuable synthetic intermediate. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups.

| Reaction | Reagent | Initiator | Solvent | Product |

| Side-Chain Bromination | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ or Acetonitrile | 4-(bromomethyl)naphthalene-1-carbonitrile |

Advanced Applications and Research Directions

Materials Science Applications

The unique electronic and structural properties endowed by the cyano and methyl groups on the naphthalene (B1677914) core suggest potential applications in advanced materials. The strong electron-withdrawing nature of the cyano group, in particular, is a key feature in the design of novel organic materials.

The development of high-performance n-type organic semiconductors has been a significant challenge, lagging behind their p-type counterparts. rsc.org Cyano-functionalized (hetero)arenes are an emerging class of building blocks for these materials, as the cyano group helps to lower the frontier molecular orbital energy levels. rsc.org This functionalization is a powerful strategy for creating organic semiconductors with deep-lying lowest unoccupied molecular orbitals (LUMOs), which is essential for efficient electron injection and transport in n-type organic electronic devices like organic thin-film transistors (OTFTs) and organic solar cells. rsc.orggoogle.com

While the broader class of cyano-substituted naphthalene compounds, particularly naphthalene diimides, has been investigated for use in semiconductor materials google.com, specific research detailing the application of 1-Cyano-4-methylnaphthalene in organic semiconductors or optoelectronic devices is not extensively available in the current scientific literature. The principles of molecular design suggest that its structure could be of interest, but experimental data on its performance in such devices remains to be published.

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state, which in turn dictates the material's properties. The packing of molecules in a crystal lattice affects electronic properties such as charge mobility, which is critical for semiconductor performance. While detailed crystallographic studies specifically for this compound are not widely published, its basic physical properties are known and provide a foundation for future crystal engineering research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H9N | nih.govmatrixscientific.com |

| Molecular Weight | 167.21 g/mol | nih.govmatrixscientific.com |

| Melting Point | 52-56 °C | chemicalbook.com |

| Boiling Point | 210-220 °C at 40 Torr | matrixscientific.com |

| CAS Number | 36062-93-8 | nih.govnist.gov |

Medicinal Chemistry and Bioactive Scaffolds

The naphthalene scaffold is a common motif in medicinal chemistry due to its rigid, lipophilic structure that can be readily functionalized to interact with biological targets.

A bioactive scaffold is a core molecular structure that provides a framework for designing new drugs. nih.govnih.govmdpi.com Key requirements for a scaffold include biocompatibility, the ability to be functionalized in various ways, and a structure that can interact with biological molecules. nih.gov The naphthalene core is valued for its ability to be decorated with different functional groups to modulate properties like solubility, binding affinity, and metabolic stability. The introduction of substituents can alter the electronic distribution and steric profile of the molecule, influencing its interaction with protein targets. For instance, electron-withdrawing groups, such as the cyano group in this compound, can be crucial for forming specific interactions within a receptor's binding pocket.

The naphthalene framework is present in a number of bioactive compounds. For example, various 1,4-naphthoquinone (B94277) derivatives have been synthesized and screened for antibacterial and antifungal properties. nih.govresearchgate.net Studies have shown that certain halogenated 1,4-naphthoquinones exhibit significant antifungal activity, particularly against Candida species. nih.govnih.gov Additionally, a class of compounds known as amino-isocyanonaphthalenes (ICANs) has been identified as a promising family of broad-spectrum antifungals. mdpi.com

However, a direct investigation of this compound as a potential antifungal agent or its specific use in drug discovery programs has not been reported in the available literature. While the general class of naphthalene derivatives shows promise, the bioactivity of this particular compound remains an area for future research.

Astrochemical and Environmental Significance

Beyond terrestrial applications, naphthalene and its derivatives have been identified in extraterrestrial environments and are of interest in environmental science.

The detection of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium (ISM) has been a long-standing area of astrochemical research. aip.orgarxiv.orglabmanager.com Recently, the first specific PAHs were unambiguously identified in space through radio astronomy. arxiv.orglabmanager.com Significantly, two isomers of cyanonaphthalene, 1-cyanonaphthalene and 2-cyanonaphthalene, were detected in the Taurus Molecular Cloud (TMC-1), a cold, dark cloud where stars are beginning to form. arxiv.orglabmanager.comnih.gov This discovery was a landmark, confirming the presence of these bicyclic aromatic molecules in the ISM and providing insights into the low-temperature gas-phase chemistry that can lead to the formation of complex aromatic molecules. labmanager.comnih.gov While this compound itself has not been reported, the confirmed presence of its parent cyanonaphthalene structures in space is of high significance. aip.org The photodissociation dynamics of interstellar 1-cyanonaphthalene are being studied to understand how these molecules behave under the influence of stellar radiation and contribute to the formation of new molecules in space. aip.org

Presence and Formation in Interstellar Medium (ISM)

The study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the interstellar medium (ISM) offers crucial insights into the complex chemistry of space. While direct detection of most PAHs is difficult, their polar, nitrile-functionalized counterparts serve as important proxies. Recently, two isomers of cyanonaphthalene, 1-cyanonaphthalene and 2-cyanonaphthalene, were identified for the first time in the Taurus Molecular Cloud (TMC-1) using radio observations with the Green Bank Telescope. aip.orgarxiv.orgnih.gov This discovery marked a significant milestone as they were the first specific PAH species to be confirmed in the ISM. aip.orgarxiv.org

These detections are part of a broader effort that has uncovered a variety of complex aromatic molecules in TMC-1, a cold, dark molecular cloud considered a birthplace for stars and planets. labmanager.com The presence of these cyano-aromatic compounds suggests that the chemical inventory of such regions is more complex than previously thought. labmanager.com

The formation of these molecules in the cold, dark conditions of TMC-1 is thought to occur through gas-phase reactions. The dominant proposed pathway for the formation of cyanonaphthalenes is the reaction of naphthalene with the cyanide (CN) radical. aip.org Similarly, it is theorized that cyanopyrene isomers are formed via the direct addition of the CN radical to pyrene (B120774) under kinetic control in a hydrogen-rich environment at temperatures as low as 10 K. arxiv.org These reactions are considered to be exothermic and can proceed without a significant activation barrier. arxiv.org The fragment cations produced from the photodissociation of these cyano-aromatic molecules can further react with neutral molecules, contributing to the formation of new interstellar molecules, including the methylnaphthalene cation. aip.org

The table below summarizes key cyano-aromatic molecules detected in the interstellar medium, highlighting the environments where they were found.

| Molecule Name | Chemical Formula | Location of Detection | Significance |

| 1-Cyanonaphthalene | C₁₁H₇N | Taurus Molecular Cloud (TMC-1) | First specific PAH detected in the ISM. aip.orgarxiv.orgnih.gov |

| 2-Cyanonaphthalene | C₁₁H₇N | Taurus Molecular Cloud (TMC-1) | Confirmed alongside 1-cyanonaphthalene. aip.orgarxiv.orgnih.gov |

| Benzonitrile | C₇H₅N | Taurus Molecular Cloud (TMC-1) | An early and important detection of an aromatic molecule. labmanager.com |

| 1-Cyano-cyclopentadiene | C₆H₅N | Taurus Molecular Cloud (TMC-1) | Part of a growing inventory of complex molecules in the ISM. labmanager.com |

| 2-Cyano-cyclopentadiene | C₆H₅N | Taurus Molecular Cloud (TMC-1) | Detected alongside its isomer in the same molecular cloud. labmanager.com |

| 1-Cyanopyrene | C₁₇H₉N | Taurus Molecular Cloud (TMC-1) | Indicates the presence of larger PAH structures. arxiv.org |

| 2-Cyanopyrene | C₁₇H₉N | Taurus Molecular Cloud (TMC-1) | Completes the set of singly CN-substituted pyrene isomers. arxiv.org |

| 4-Cyanopyrene | C₁₇H₉N | Taurus Molecular Cloud (TMC-1) | Provides insight into formation pathways via abundance ratios. arxiv.org |

Environmental Fate and Degradation Mechanisms of Cyano Aromatic Compounds

Cyano aromatic compounds, as a class of xenobiotics, can enter the environment through various industrial activities. Their environmental fate is largely determined by microbial biodegradation, which represents a primary mechanism for their removal from soil and water. mdpi.commdpi.com The limited chemical reactivity of the aromatic structure can make these compounds persistent and difficult to degrade. mdpi.com

Microorganisms have evolved diverse metabolic pathways to break down cyanide and related nitrile compounds. These degradation routes generally involve four main types of enzymatic processes: hydrolytic, oxidative, reductive, and substitution/transfer reactions. nih.gov While much research has focused on aerobic degradation, anaerobic pathways also exist, though they tend to proceed more slowly. nih.gov

Enzymatic Degradation Pathways:

Oxidative Dehalogenation: For halogenated aromatic compounds, a key step is the removal of the halogen atom, which can occur oxidatively. Monooxygenase and dioxygenase enzymes incorporate hydroxyl groups into the aromatic ring, making the compounds more water-soluble, less toxic, and preparing them for subsequent ring-cleavage. nih.gov

Hydrolytic Reactions: Cyanidase enzymes can transform cyanide into less harmful substances like formic acid and ammonia (B1221849). nih.gov

Ring Cleavage: Following initial modifications, central intermediates like catechol or protocatechuic acid are formed. mdpi.com The aromatic ring is then opened through ortho or meta cleavage pathways, catalyzed by dioxygenase enzymes, leading to further degradation into compounds that can enter central metabolic cycles. mdpi.commdpi.com

The table below details the primary microbial degradation mechanisms relevant to aromatic compounds.

| Degradation Mechanism | Key Enzymes Involved | Description | Resulting Products |

| Hydrolytic | Cyanidase, Nitrilase | Cleavage of the C≡N triple bond through the addition of water molecules. | Ammonia, Formic Acid, Carboxylic Acids. nih.gov |

| Oxidative | Monooxygenases, Dioxygenases | Incorporation of oxygen atoms into the aromatic ring, often initiating ring cleavage. nih.gov | Catechols, Protocatechuic acid, leading to ring-fission products. mdpi.com |

| Reductive | Nitrogenase (indirectly) | Reduction of the nitrile group. This is a less common primary degradation pathway for aromatics. | Amines. nih.gov |

| Substitution/Transfer | Rhodanese | Transfer of a sulfur atom to the cyanide group. | Thiocyanate. nih.gov |

Environmental factors significantly influence the degradation rates of these compounds. Factors such as pH, temperature, sunlight exposure, and the presence of specific microbial communities play a crucial role. nih.govmdpi.com For instance, some cyanotoxins show poor stability in the presence of sunlight (photolysis), while their persistence can be much longer in purified water, indicating that both biotic and abiotic factors contribute to their breakdown. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The asymmetric synthesis of 1-cyano-4-methylnaphthalene, which would involve the selective production of one enantiomer over the other, is a significant area for future research. While specific methods for the asymmetric synthesis of this exact compound are not yet established, several promising strategies can be envisioned based on current advancements in synthetic chemistry.

One potential approach involves the asymmetric cyanation of a suitable 4-methylnaphthalene precursor. This could be achieved through the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts. researchgate.netacs.org For instance, a transition metal catalyst, like ruthenium or palladium, complexed with a chiral phosphine (B1218219) or diamine ligand, could facilitate the enantioselective addition of a cyanide group to the naphthalene (B1677914) ring. nih.gov Organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, presents another viable route. mdpi.com Chiral phase-transfer catalysts or chiral hydrogen-bond donors could be employed to control the stereochemistry of the cyanation reaction.

Another avenue for exploration is the development of novel chiral ligands specifically designed for the asymmetric synthesis of substituted naphthalenes. The synthesis of axially chiral 1,4-disubstituted naphthalenes has been demonstrated using organocatalytic methods, and these principles could be adapted for this compound. nih.gov The development of such synthetic routes would be a significant step towards investigating the stereospecific properties and potential applications of its individual enantiomers.

Integration into Advanced Functional Materials

The unique electronic and photophysical properties of the naphthalene ring system, modified by the electron-withdrawing cyano group, make this compound a promising candidate for integration into advanced functional materials.

One of the most exciting potential applications is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). The fluorescence properties of cyano-substituted naphthalene derivatives suggest they could be used as dopants in the emissive layer of OLEDs to tune the color and efficiency of the device. mdpi.comnih.gov The introduction of this compound could influence the charge transport and recombination processes within the organic semiconductor matrix, potentially leading to improved device performance. nih.gov

Furthermore, the fluorescent nature of this compound could be harnessed in the development of chemosensors. The naphthalene core can be functionalized to interact with specific analytes, and the resulting changes in the fluorescence emission could be used for detection and quantification. The sensitivity and selectivity of such sensors would depend on the specific design of the molecular receptor part of the sensor.

In the realm of polymer chemistry, this compound could be incorporated as a functional monomer or additive. Its presence in a polymer backbone could enhance thermal stability, modify the refractive index, or impart specific photophysical properties to the resulting material. The synthesis of polymers functionalized with this compound could lead to new materials for a variety of applications, from specialty plastics to advanced optical components.

Exploration of Biological Interactions and Therapeutic Potential

While the biological activity of this compound has not been extensively studied, the known pharmacological relevance of both the naphthalene and nitrile moieties suggests that it is a promising area for future investigation.

Naphthalene derivatives have been explored for a range of biological activities, including anticancer and antimicrobial effects. ijpsjournal.comnih.govnih.gov The nitrile group is also a common feature in many approved drugs and is known to participate in key interactions with biological targets. researchgate.netdovepress.com Therefore, it is plausible that this compound and its derivatives could exhibit interesting biological profiles.

Future research in this area would likely begin with in vitro biological evaluations to screen for potential cytotoxic, antimicrobial, or enzyme-inhibitory activities. researchgate.net Structure-activity relationship (SAR) studies could then be conducted on a library of related cyano-methylnaphthalene derivatives to identify the key structural features responsible for any observed activity. edgccjournal.orgtubitak.gov.trnih.gov

Computational methods, such as pharmacophore modeling, could also be employed to predict potential biological targets and guide the design of new derivatives with enhanced potency and selectivity. researchgate.netnih.govnih.govpatsnap.com This approach could accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic Techniques for Real-time Monitoring

A deeper understanding of the chemical reactions involving this compound, both in its synthesis and its potential applications, can be gained through the use of advanced spectroscopic techniques for real-time monitoring. Process Analytical Technology (PAT) is a framework that encourages the use of such techniques to design, analyze, and control manufacturing processes. mt.comresearchgate.net

In-situ Fourier-transform infrared (FTIR) spectroscopy, for example, could be used to monitor the kinetics of the cyanation of 4-methylnaphthalene in real-time. osti.gov This would provide valuable data on reaction rates, the formation of intermediates, and the influence of various reaction parameters, allowing for the optimization of the synthetic process.

Transient absorption spectroscopy is another powerful technique that could be applied to study the excited-state dynamics of this compound. rsc.orgresearchgate.net By exciting the molecule with a short laser pulse and monitoring the absorption of a probe beam, it is possible to track the formation and decay of transient species on timescales ranging from femtoseconds to microseconds. This information is crucial for understanding the photophysical processes that would be relevant to its application in OLEDs or as a fluorescent probe. nih.gov The application of these advanced spectroscopic methods will undoubtedly provide a more detailed picture of the chemical and physical behavior of this compound, paving the way for its rational application in various fields.

常见问题

Basic Research Questions

Q. What are the optimal analytical methods for quantifying 1-Cyano-4-methylnaphthalene in environmental and biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. For environmental samples (e.g., air, water), GC-MS with capillary columns (e.g., DB-5) is recommended due to its sensitivity for volatile aromatic compounds . In biological matrices (e.g., serum, tissue), HPLC coupled with UV detection is preferred to avoid thermal degradation of metabolites. Calibration curves should use deuterated internal standards to correct for matrix effects .

Q. How should researchers design initial toxicity studies for this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing. Use in vivo rodent models (e.g., Sprague-Dawley rats) with oral, inhalation, and dermal exposure routes. Monitor systemic effects (hepatic, renal, respiratory) at 24h, 48h, and 7-day intervals. Include control groups with randomized dosing to mitigate bias . Dose selection should align with LD50 estimates from structurally similar cyanonaphthalenes .

Q. What inclusion criteria are critical for literature reviews on this compound?

- Methodological Answer : Prioritize studies reporting:

- Exposure routes : Inhalation, oral, dermal .

- Health outcomes : Systemic effects (hepatic, renal, hematological) .

- Species : Human data (if available) and mammalian models (rats, mice) .

Exclude studies lacking dose-response data or using non-standardized endpoints (e.g., subjective symptom reporting) .

Advanced Research Questions

Q. How can contradictory toxicological data for this compound be resolved?

- Methodological Answer : Conduct a risk-of-bias assessment using tools from ATSDR :

- High-confidence studies : Randomized dosing, complete outcome reporting, and concealed allocation .

- Low-confidence studies : Exclude those with unverified exposure levels or missing controls .

Apply meta-analytical models to weight studies by confidence level and adjust for heterogeneity (e.g., I² statistic) .

Q. What experimental strategies are recommended for investigating metabolic pathways of this compound?

- Methodological Answer : Use isotope-labeled compounds (e.g., ¹⁴C-cyano groups) in in vitro hepatocyte assays. Pair with LC-QTOF-MS to identify phase I/II metabolites. Compare metabolic profiles across species (human vs. rodent microsomes) to extrapolate toxicity risks . For cytochrome P450 inhibition studies, employ fluorogenic substrates (e.g., CYP3A4 luciferin assays) .

Q. How should long-term exposure studies for this compound be structured to assess carcinogenicity?

- Methodological Answer : Adopt a two-year bioassay design per NTP guidelines:

- Dosing : 3–5 dose levels (including NOAEL/LOAEL from acute studies) .

- Endpoints : Histopathology (tumors in lung, liver), oxidative stress biomarkers (8-OHdG, GST activity) .

- Controls : Sham-exposed and vehicle-control cohorts .

Use Kaplan-Meier survival analysis and Cox proportional hazards models to quantify dose-dependent risks .

Q. What methodologies address data gaps in environmental fate modeling of this compound?

- Methodological Answer : Apply fugacity models (e.g., EQC Level III) to predict partitioning coefficients (Kow, Koc). Validate with empirical

- Air-water partitioning : Use EPI Suite’s HenryWin module .

- Biodegradation : Conduct OECD 301B ready biodegradability tests .

Prioritize monitoring in industrial zones with historical naphthalene emissions .

Data Gaps and Future Research

Q. What substance-specific data are needed to refine risk assessments of this compound?

- Methodological Answer : Key gaps include:

- Physicochemical properties : Vapor pressure, aqueous solubility (experimental, not predicted) .

- Biomonitoring : Develop biomarkers (e.g., urinary cyanide metabolites) for occupational exposure studies .

- Ecotoxicology : Aquatic toxicity data (LC50 for Daphnia magna, algae) .

ATSDR’s Substance-Specific Data Needs framework provides a prioritization matrix for funding proposals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。